molecular formula C13H11FN2O B183957 N-(4-Aminophenyl)-4-fluorobenzamide CAS No. 186544-90-1

N-(4-Aminophenyl)-4-fluorobenzamide

Cat. No. B183957
M. Wt: 230.24 g/mol
InChI Key: GXGWMNAUQNALTP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl) compounds are generally used in the pharmaceutical industry and color and medications industry . They are known for their significant adsorption properties .


Synthesis Analysis

The synthesis of N-(4-Aminophenyl) compounds often involves appropriate metals and acids . For example, the synthesis of N-(4-aminophenyl)acetamide was done utilizing iron (Fe) and zinc (Zn) .


Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl) compounds can be analyzed using various spectroscopic techniques such as FTIR, UV/VIS, and MS .


Chemical Reactions Analysis

The reaction of the nitro group reduction (-NO2) to the amino group (-NH2) is one of the most significant reactions of aromatic compounds .


Physical And Chemical Properties Analysis

N-(4-Aminophenyl) compounds are known for their significant adsorption properties . They are usually present in crystals and can be melted in cold and hot water, alcohol, ether .

Scientific Research Applications

Synthesis and Chemical Applications

  • A practical synthesis method for related fluorinated biphenyl compounds has been developed, which could offer insights into the synthesis of related compounds like N-(4-Aminophenyl)-4-fluorobenzamide. This method emphasizes the challenges and solutions in synthesizing fluorinated organic compounds, potentially useful for pharmaceutical and material science applications (Qiu et al., 2009).

Biomedical and Pharmacological Research

  • Research on the degradation of acetaminophen by advanced oxidation processes highlights the chemical's interaction with environmental and biological systems, which may offer parallels to understanding the behavior of similarly structured compounds in biomedical contexts (Qutob et al., 2022).
  • The study of fluorescence in molecular imaging suggests the potential application of fluorescent compounds in diagnostics and research, possibly relevant to the study of N-(4-Aminophenyl)-4-fluorobenzamide if it exhibits or can be modified to exhibit fluorescent properties (Alford et al., 2009).

Environmental and Toxicological Studies

  • Investigations into the environmental impact and toxicity of organic fluorophores used in molecular imaging could inform safety and handling protocols for research involving N-(4-Aminophenyl)-4-fluorobenzamide, especially concerning its potential use in imaging or diagnostics (Alford et al., 2009).

Safety And Hazards

N-(4-Aminophenyl) compounds can cause skin irritation and serious eye irritation . They may also cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-Aminophenyl)-4-fluorobenzamide” are not available, research into N-(4-Aminophenyl) compounds is ongoing, with potential applications in areas such as energy storage .

properties

IUPAC Name

N-(4-aminophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGWMNAUQNALTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-4-fluorobenzamide

Synthesis routes and methods I

Procedure details

A mixture of 32.25 gm (124 mMol) N-(4-fluorobenzoyl)-4-nitroaniline and 3.2 gm platinum on carbon in 500 mL tetrahydrofuran was hydrogenated at room temperature for 18 hours with an initial pressure of 60 p.s.i. The reaction mixture was then filtered and the filtrate concentrated under reduced pressure to give 22.45 gm (79%) of N-(4-fluoro-benzoyl)-4-aminoaniline.
Quantity
32.25 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 56.6 gm (0.217 mole) 4-(4-fluorobenz-oyl)aminonitrobenzene in 875 mL tetrahydrofuran were added 5.7 gm 5% platinum on carbon. The reaction mixture was hydrogenated at room temperature for 18 hours at initial hydrogen pressure of 60 p.s.i. The reaction mixture was then filtered and the filtrate concentrated under reduced pressure to give 49.3 gm (98.5%) of the desired compound.
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.5%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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